methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a bromine atom and an amino acid ester moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow synthesis allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the pyridine ring or the ester moiety.
Substitution: The bromine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) at low temperatures.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Scientific Research Applications
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate is unique due to its combination of a brominated pyridine ring and an amino acid ester moiety. This structure provides a versatile platform for further chemical modifications and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H11BrN2O2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m0/s1 |
InChI Key |
YIQQDZYOYYDNNJ-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)Br)N |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.